molecular formula C21H21ClN4O2S B15098464 3-[(3-chlorophenyl)sulfonyl]-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-[(3-chlorophenyl)sulfonyl]-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B15098464
M. Wt: 428.9 g/mol
InChI Key: SFQZGXFUTPYKHJ-UHFFFAOYSA-N
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Description

3-[(3-chlorophenyl)sulfonyl]-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorophenyl)sulfonyl]-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chlorophenyl)sulfonyl]-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(3-chlorophenyl)sulfonyl]-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-chlorophenyl)sulfonyl]-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-chlorophenyl)sulfonyl]-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21ClN4O2S

Molecular Weight

428.9 g/mol

IUPAC Name

3-(3-chlorophenyl)sulfonyl-1-(3-methylbutyl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C21H21ClN4O2S/c1-13(2)10-11-26-20(23)19(29(27,28)15-7-5-6-14(22)12-15)18-21(26)25-17-9-4-3-8-16(17)24-18/h3-9,12-13H,10-11,23H2,1-2H3

InChI Key

SFQZGXFUTPYKHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC(=CC=C4)Cl)N

Origin of Product

United States

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